Silane,dimethyl(4-methylphenyl)-

Description

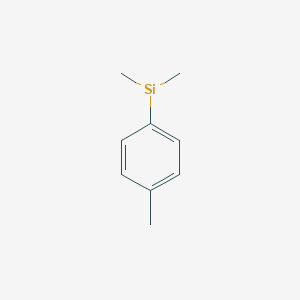

Silane,dimethyl(4-methylphenyl)-, also known as (4-methylphenyl)dimethylsilane, is an organosilicon compound with the molecular formula C₉H₁₄Si (molecular weight: 138.29 g/mol). Its structure consists of a silicon atom bonded to two methyl groups and one 4-methylphenyl aromatic substituent. This compound is primarily utilized in materials science as a precursor for surface modifications, leveraging the reactivity of the silicon center to form stable covalent bonds with hydroxyl-rich substrates like glass or metal oxides. The 4-methylphenyl group enhances thermal stability and hydrophobicity compared to aliphatic silanes, making it suitable for applications in hydrophobic coatings and polymer composites .

Synthesis typically involves the reaction of chlorodimethylsilane with 4-methylphenyllithium or Grignard reagents under inert conditions, followed by purification via distillation.

Properties

Molecular Formula |

C9H13Si |

|---|---|

Molecular Weight |

149.28 g/mol |

InChI |

InChI=1S/C9H13Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3 |

InChI Key |

JDBRECKUFFLZPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-(4-methylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

4-methylphenylmagnesium bromide+dimethyldichlorosilane→dimethyl-(4-methylphenyl)silane+MgBrCl

Industrial Production Methods

In industrial settings, dimethyl-(4-methylphenyl)silane is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-methylphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The methyl groups or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silanes with different substituents.

Substitution: Halogenated silanes or other substituted silanes.

Scientific Research Applications

Dimethyl-(4-methylphenyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for silicon-based biomaterials.

Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: Dimethyl-(4-methylphenyl)silane is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of dimethyl-(4-methylphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of complex molecular structures. The pathways involved in its reactions often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties and applications of Silane,dimethyl(4-methylphenyl)- can be contextualized by comparing it to structurally related silanes:

Key Observations:

Substituent Effects :

- The 4-methylphenyl group in the target compound provides moderate hydrophobicity (inferred logP ~3.5–4.0), whereas the methoxyphenyl and thienyl groups in the compound from increase aromaticity and electron delocalization, raising its logP to 5.2 . This makes the latter more suited for charge-transfer applications in electronics.

- DBCO-PEG-Silane incorporates a hydrophilic PEG chain and a bioorthogonal DBCO group, enabling aqueous solubility and targeted biomolecular conjugation—properties absent in the target compound .

Reactivity and Stability :

- The dimethyl groups on silicon in the target compound reduce steric hindrance compared to bulkier substituents (e.g., thienyl or methoxyphenyl), allowing faster hydrolysis and surface bonding. In contrast, the triethoxysilane group in DBCO-PEG-Silane enables slower, controlled hydrolysis for uniform film formation .

Applications :

- The target compound’s simplicity and hydrophobicity favor industrial coatings, while the thienyl-methoxyphenyl derivative () is tailored for optoelectronic devices due to extended π-conjugation .

- DBCO-PEG-Silane exemplifies biomedical versatility, whereas the target compound lacks biocompatibility for drug delivery .

Research Findings and Trends

- Thermal Stability : Methylphenyl-substituted silanes exhibit decomposition temperatures exceeding 250°C, outperforming aliphatic analogs (e.g., trimethylsilane, decomposition ~150°C) due to aromatic stabilization .

- Synthetic Flexibility : Modular functionalization of silanes (e.g., adding methoxy or PEG groups) is a key trend, as demonstrated by and , though the target compound prioritizes cost-effective simplicity for bulk applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.